cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
Overview
Description
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate: is a chemical compound with the molecular formula C10H13O4. It is a conjugate base of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylic acid . This compound is characterized by the presence of two hydroxyl groups and an isopropyl group attached to a cyclohexa-1,3-diene ring, along with a carboxylate group.
Preparation Methods
The synthesis of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives.
Isopropylation: The isopropyl group is introduced at the 4 position of the ring using isopropylating agents.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Chemical Reactions Analysis
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as halogenating agents or alkylating agents.
Scientific Research Applications
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups and carboxylate group play key roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
cis-5,6-Dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate can be compared with other similar compounds, such as:
cis-5,6-Dihydroxy-4-methylcyclohexa-1,3-dienecarboxylate: This compound has a methyl group instead of an isopropyl group, resulting in different chemical properties and reactivity.
cis-5,6-Dihydroxy-4-ethylcyclohexa-1,3-dienecarboxylate: The presence of an ethyl group instead of an isopropyl group affects its steric and electronic properties.
cis-5,6-Dihydroxy-4-propylcyclohexa-1,3-dienecarboxylate: This compound has a propyl group, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11/h3-5,8-9,11-12H,1-2H3,(H,13,14)/p-1/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZNWVREDOAOGD-DTWKUNHWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429474 | |
Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205652-50-2 | |
Record name | cis-2,3-Dihydroxy-2,3-dihydro-p-cumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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